![molecular formula C18H27N7O2 B5631544 N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
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Description
Research on pyrazole and pyrazine derivatives, such as the specified compound, often focuses on their synthesis, structural elucidation, and exploration of chemical and physical properties. These compounds have drawn interest in various fields due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The detailed structure elucidation process involves nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric (MS) techniques, providing insights into the molecular framework and substituent effects on the core structure (Girreser, Rösner, & Vasilev, 2016).
Synthesis Analysis
The synthesis of related pyrazole and pyrazine derivatives typically involves multi-step processes, including condensation reactions, cyclization, and functional group transformations. For example, the condensation of acrylamides with alkylhydrazines in formic acid leads to the formation of pyrazole derivatives. Subsequent reactions can introduce sulfanyl groups, showcasing the compound's versatility in synthetic organic chemistry (Bol’but, Kemskii, & Vovk, 2014).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography and NMR, plays a crucial role in confirming the geometry, stereochemistry, and electronic structure of these compounds. This analysis is essential for understanding the reactivity and properties of the molecules. The elucidation of a designer drug with a similar pyrazole skeleton highlighted the importance of comparing predicted and observed chemical shifts to confirm the molecular structure (Girreser, Rösner, & Vasilev, 2016).
Mechanism of Action
properties
IUPAC Name |
N,N-dimethyl-2-[[(5-methyl-1-propylpyrazole-4-carbonyl)amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O2/c1-5-6-24-13(2)16(11-20-24)17(26)19-10-14-9-15-12-23(18(27)22(3)4)7-8-25(15)21-14/h9,11H,5-8,10,12H2,1-4H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNUFMDVYSDPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide |
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